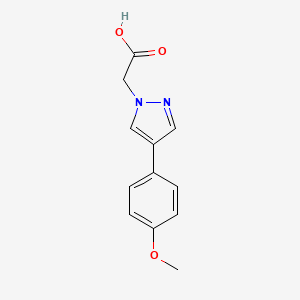
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyrazole ring and a pyridine ring. One common method involves the bromination of a pyrazole precursor followed by coupling with a trifluoromethyl-substituted pyridine under controlled conditions. The reaction may require the use of catalysts such as palladium or rhodium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or rhodium are often used to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.
Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole and pyridine derivatives.
作用機序
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a trifluoromethyl group, which can affect its chemical reactivity and applications.
2-(4-Bromo-1H-pyrazol-1-yl)pyridine:
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make the compound particularly valuable in the development of advanced materials and pharmaceutical agents.
特性
分子式 |
C9H5BrF3N3 |
|---|---|
分子量 |
292.06 g/mol |
IUPAC名 |
2-(4-bromopyrazol-1-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H |
InChIキー |
IBKZZOOQLVTPAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)



![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
![1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B14772122.png)
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)

![tert-butyl (3S)-3-({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidine-1-carboxylate](/img/structure/B14772136.png)





